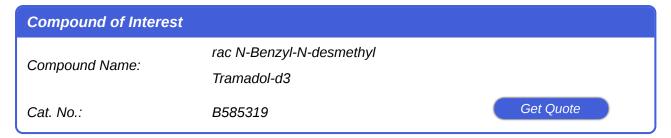


An In-depth Technical Guide to rac N-Benzyl-N-desmethyl Tramadol-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac N-Benzyl-N-desmethyl Tramadol-d3, a crucial analytical tool in the study of tramadol and its metabolites. This document details its commercial availability, chemical properties, and applications, with a focus on its role as a stable isotope-labeled internal standard in quantitative bioanalysis.

Introduction

rac N-Benzyl-N-desmethyl Tramadol-d3 is a deuterated analog of a tramadol metabolite. Tramadol itself is a widely used analgesic that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzymes. The two main metabolic pathways are O-demethylation to O-desmethyltramadol (M1), which is more potent at the μ-opioid receptor than the parent drug, and N-demethylation to N-desmethyltramadol (M2).[1] The strategic incorporation of deuterium atoms in rac N-Benzyl-N-desmethyl Tramadol-d3 makes it an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise and accurate quantification of tramadol and its metabolites in biological matrices.[1]

Commercial Availability and Specifications

A number of chemical suppliers offer **rac N-Benzyl-N-desmethyl Tramadol-d3** for research purposes. While specific purity, concentration, and pricing information often require direct



inquiry, the following table summarizes key information for identified commercial suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
Benchchem	1346601-74-8	Not Specified	342.497	For research use only.[1]
Clearsynth	1346601-74-8	C22H26D3NO2	342.49	Accompanied by a Certificate of Analysis.[2]
Pharmaffiliates	1346601-74-8	C22H26D3NO2	342.49	Login required for price and availability.[3]
United States Biological	Not Specified	Not Specified	Not Specified	Price available upon request.[4]
MySkinRecipes	Not Specified	Not Specified	Not Specified	Storage condition: 2-8°C. [5]
哈尔滨凯美斯科 技有限公司	1346601-74-8	Not Specified	Not Specified	Product number: N874701.[6]
LGC Standards	1261398-09-7 (HCl Salt)	Not Specified	Not Specified	Offers rac N- Desmethyl Tramadol-d3 Hydrochloride.[7]
Axios Research	NA	Not Specified	Not Specified	Offers rac-N- Desmethyl Tramadol-d3 (HCl salt) as a reference standard.[8]

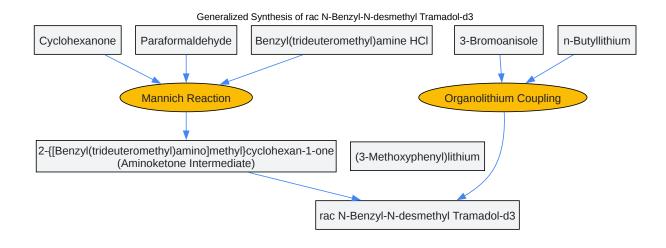
Synthesis and Chemical Structure



The synthesis of N-benzyl-N-desmethyltramadol and its analogs typically involves a two-step process.[9][10] The first step is a Mannich reaction of cyclohexanone, paraformaldehyde, and the appropriate amine hydrochloride to form an aminoketone intermediate.[1][9][10] This intermediate is then coupled with an organolithium derivative.[1][9][10]

For the synthesis of **rac N-Benzyl-N-desmethyl Tramadol-d3**, a deuterated starting material is required. Specifically, benzyl(trideuteromethyl)amine hydrochloride would be used in the Mannich reaction in place of its non-deuterated counterpart.[1]

General Synthetic Workflow:



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Generalized synthetic pathway for rac N-Benzyl-N-desmethyl Tramadol-d3.

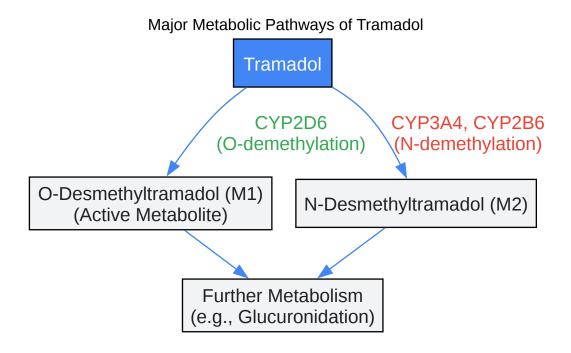
Metabolic Pathways of Tramadol

Tramadol is metabolized in the liver into several metabolites, with O-desmethyltramadol (M1) and N-desmethyltramadol (M2) being the most significant.[1] M1 is a more potent opioid agonist than tramadol itself.[1][11] The deuterated internal standard, rac N-Benzyl-N-



desmethyl Tramadol-d3, is designed to mimic the behavior of these metabolites during analytical procedures.

Tramadol Metabolic Pathway:



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Simplified metabolic pathways of Tramadol in the liver.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **rac N-Benzyl-N-desmethyl Tramadol-d3** are proprietary to the manufacturers, a general procedure can be outlined based on the synthesis of related tramadol analogs.[9][10]

5.1. Synthesis of the Aminoketone Intermediate

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, paraformaldehyde, and benzyl(trideuteromethyl)amine hydrochloride in a suitable solvent (e.g., ethanol).
- Reaction Conditions: Heat the mixture to reflux and maintain for a specified period to drive the Mannich reaction to completion.



 Work-up: After cooling, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting residue may be purified by crystallization or chromatography to yield the desired aminoketone intermediate.

5.2. Organolithium Coupling

- Preparation of the Organolithium Reagent: In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromoanisole in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of n-butyllithium. Stir the mixture for a period to allow for the formation of (3-methoxyphenyl)lithium.
- Coupling Reaction: Slowly add a solution of the aminoketone intermediate (from step 5.1) in an anhydrous ether solvent to the freshly prepared organolithium reagent at low temperature.
- Quenching and Work-up: After the addition is complete, allow the reaction to proceed for a
 set time before quenching with a saturated aqueous solution of ammonium chloride. The
 aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined
 organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and
 concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography or crystallization to yield rac N-Benzyl-N-desmethyl Tramadol-d3.

Applications in Research

The primary application of **rac N-Benzyl-N-desmethyl Tramadol-d3** is as a stable isotope-labeled internal standard for the quantification of tramadol and its metabolites in biological samples.[1] Its use in analytical methods, such as GC/MS or LC/MS, is crucial for various research and clinical applications, including:

- Pharmacokinetic studies
- · Metabolism studies
- · Forensic and clinical toxicology analysis



Urine drug testing[12]

The use of a deuterated internal standard helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[1]

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